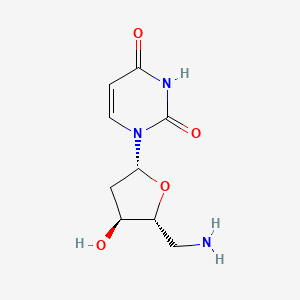

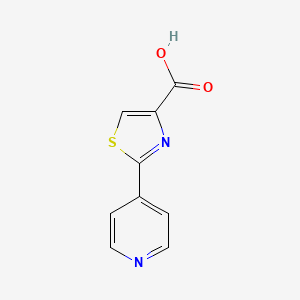

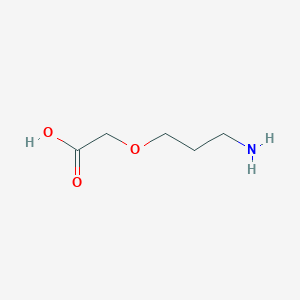

![molecular formula C15H16N4O3 B1269608 ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 30119-32-5](/img/structure/B1269608.png)

ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrroloquinoxaline derivatives involves various strategies, including the cyclization of intermediates, such as aminoquinolines and carboxylate esters, under different conditions. For example, the interaction of aminoquinoline esters with chloral hydrate and hydroxylamine hydrochloride can lead to novel tricyclic systems, showcasing the versatility of synthetic approaches in generating pyrroloquinoxaline frameworks (Al-As’ad et al., 2013). Additionally, catalyst-free multicomponent reactions have been utilized to form pyrrolo[1,2-a]quinoxaline derivatives, indicating a broad spectrum of synthetic methodologies available for constructing these compounds (Piltan et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrroloquinoxaline derivatives is characterized by the fusion of a pyrrolo ring to a quinoxaline moiety. This structural arrangement imparts unique chemical properties and reactivity patterns to these compounds. X-ray diffraction analysis has been employed to elucidate the crystal and molecular structures of specific derivatives, providing insights into their conformation and electronic distribution (Xiang, 2004).

Chemical Reactions and Properties

Pyrroloquinoxalines undergo various chemical reactions, including bromination, which can lead to the formation of bromo-substituted derivatives. These reactions not only demonstrate the reactive nature of these compounds but also their potential for further chemical modification (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties of pyrroloquinoxaline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular framework and substituents. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its applicability in various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the chemistry of pyrroloquinoxaline derivatives. Their ability to participate in cycloaddition reactions, serve as substrates for N-heterocyclic carbenes, and undergo oxidative annulation reactions highlights their versatility and potential as intermediates in organic synthesis (Viji et al., 2020).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Bakhite et al. (1995) explored the synthesis and reactions of pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system, starting from ethyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate. This research contributes to the development of novel heterocyclic compounds with potential pharmaceutical applications (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Novel Synthesis Methods

Molina, Alajarín, and Sánchez-Andrada (1993) reported on the facile synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through the condensation of ethyl azidoacetate with 4-formylquinolines. This methodology highlights a new route for constructing complex quinoline derivatives, which are crucial in medicinal chemistry (Molina, Alajarín, & Sánchez-Andrada, 1993).

Bioactivity Evaluation

Research by Manta et al. (2014) introduced a novel, microwave-assisted method for synthesizing pyrrolo[2,3-b]quinoxalines. The synthesized compounds were evaluated for their antioxidant, cytostatic, and antiviral properties, with some showing potent hydroxyl radical scavenging activity and moderate antiproliferative activity. This study underscores the relevance of pyrroloquinoxaline derivatives in the development of new therapeutic agents (Manta et al., 2014).

Green Chemistry Approaches

Lima and Porto (2017) demonstrated an efficient green chemistry protocol for synthesizing quinoxalines from ethyl gallate. This method is notable for its environmental friendliness, high yields, and the production of heterocyclic amines, contributing to sustainable chemical synthesis practices (Lima & Porto, 2017).

Safety And Hazards

Future Directions

The future directions in the field of quinoxaline derivatives could involve the development of new synthesis methods, the discovery of new applications, and the study of their biological activities1.

Please note that this information is general and might not apply to “ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate”. For specific information on this compound, further research would be needed. It’s also important to note that while I strive to provide accurate information, this information should be verified with a trusted source before use.

properties

IUPAC Name |

ethyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-2-22-15(21)11-12-14(19(7-8-20)13(11)16)18-10-6-4-3-5-9(10)17-12/h3-6,20H,2,7-8,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMAHZXPMSOQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353554 |

Source

|

| Record name | ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

CAS RN |

30119-32-5 |

Source

|

| Record name | ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

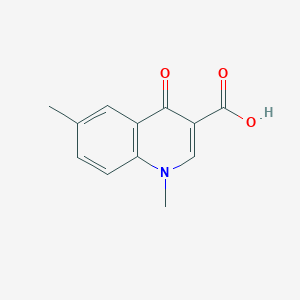

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)